

Covalent Binding Mechanism and Structural Basis

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Compound Focus: Futibatinib

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TAS-120 is designed to form a permanent, covalent bond with a specific cysteine residue located in the **P-loop** (glycine-rich loop) of the FGFR1-4 ATP-binding pocket [1] [2]. The table below details the target cysteine for each FGFR family member.

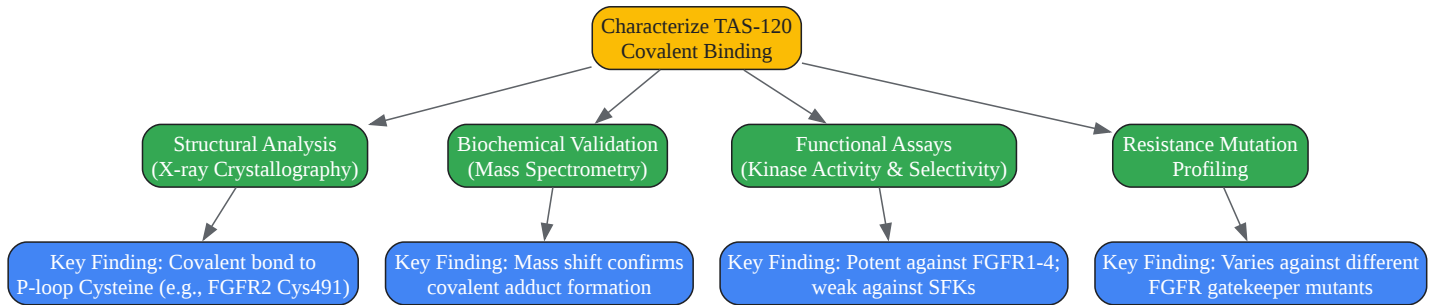
FGFR Family Member	Target Cysteine Residue
FGFR1	Cys488 [3]
FGFR2	Cys491 / Cys492 [2] [4]
FGFR3	Information not specified in search results
FGFR4	Information not specified in search results

The binding mechanism involves:

- **Specific Targeting:** The inhibitor's acrylamide group acts as an electrophile, undergoing a Michael addition reaction with the thiol group of the specific P-loop cysteine [1] [2].
- **Structural Confirmation:** Co-crystal structures of TAS-120 in complex with FGFR1 (PDB ID: 6MZW) and FGFR2 confirm the covalent bond formation and reveal additional stabilizing interactions, including hydrogen bonds with the kinase backbone and extensive van der Waals contacts [1] [3].
- **Conformational Flexibility:** The inherent flexibility of the FGFR P-loop allows it to adopt a conformation that facilitates covalent bond formation with TAS-120, contributing to its fast reaction

rate and potency [3].

The following diagram illustrates the workflow for experimentally characterizing TAS-120's covalent binding mechanism, which involves structural analysis, functional assays, and resistance mutation studies:



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Experimental Workflow for Characterizing TAS-120 Binding

Selectivity and Potency Profile

TAS-120 demonstrates high potency against wild-type FGFR1-4 but exhibits a distinct selectivity profile compared to other covalent pan-FGFR inhibitors like FIIN-2 and PRN1371 [1].

Kinase or Mutant	TAS-120 Potency (IC ₅₀)	Notes
FGFR1-3 (WT)	< 10 nM (1.6 - 7.8 nM) [1]	Highly potent
FGFR4 (WT)	12 - 31 nM [1]	Slightly less potent
SRC	1673 nM [1]	Weak inhibition; forms covalent adduct
YES	1626 nM [1]	Weak inhibition; forms covalent adduct

Kinase or Mutant	TAS-120 Potency (IC ₅₀)	Notes
HCK	Negligible [1]	Lacks the analogous P-loop cysteine
FGFR1 V561M	~224 nM (~30-fold decrease) [1]	Gatekeeper mutant
FGFR2 V564F	~52 nM (~20-fold decrease) [1]	Gatekeeper mutant
FGFR3 V555M	~97 nM (~15-fold decrease) [1]	Gatekeeper mutant
FGFR4 V550L	~90 nM (~7-fold decrease) [1]	Gatekeeper mutant

A critical differentiator is its activity against **SRC family kinases (SFKs)**:

- **FIIN-2 and TAS-120** can form covalent adducts with SRC and YES, which have an analogous P-loop cysteine, leading to measurable off-target inhibition [1].
- **PRN1371** shows negligible activity against SRC and YES, making it more selective [1].
- **HCK**, an SFK lacking the target cysteine, is not inhibited by any of these three inhibitors, confirming the cysteine-dependent mechanism [1].

Activity Against Resistance Mutations

A significant clinical value of TAS-120 is its ability to overcome acquired resistance to ATP-competitive FGFR inhibitors (e.g., BGJ398/infiratinib, Debio1347), often associated with secondary mutations in the FGFR2 kinase domain [4].

- **Gatekeeper Mutations:** TAS-120 retains nanomolar potency against various FGFR gatekeeper mutants, though with reduced potency compared to wild-type [1].
- **Polyclonal Resistance:** Clinical studies in cholangiocarcinoma patients revealed that resistance to prior ATP-competitive inhibitors is often polyclonal, with multiple different FGFR2 kinase domain mutations emerging simultaneously. TAS-120 demonstrated clinical efficacy in this setting by targeting multiple such mutations [4] [5].
- **Mutation Spectrum:** Resistance mutations predominantly affect the "molecular brake" and gatekeeper residues, while mutations at the covalent target cysteine itself are rare [5].

Experimental Methods for Characterization

Key experimental techniques used to study TAS-120's mechanism include:

- **Mass Spectrometry:** Used to confirm the formation of a covalent protein-inhibitor adduct by observing a shift in the protein's molecular mass after incubation with TAS-120. This shift is absent when the target cysteine is mutated to alanine [1].
- **Kinase Activity Assays:** Biochemical assays (e.g., IC₅₀ determinations) quantify the potency and selectivity of TAS-120 against purified kinase proteins, both wild-type and mutant [1].
- **X-ray Crystallography:** Provides atomic-resolution structures of the covalent complex between TAS-120 and its target kinases (e.g., FGFR1, SRC), revealing precise binding modes and interactions [1] [3].
- **Clinical and Translational Studies:** Analysis of patient-derived biopsies, circulating tumor DNA (ctDNA), and patient-derived cancer cells helps correlate drug efficacy with the presence of specific resistance mutations in a clinical setting [4].

Key Takeaways for Research and Development

- **P-loop Targeting is Key:** TAS-120 covalently targets a unique P-loop cysteine, a strategy that can lead to high selectivity and efficacy against certain resistance mutations.
- **Selectivity is Nuanced:** Despite its design, TAS-120 shows off-target activity against other kinases (SRC, YES) that share the same P-loop cysteine, highlighting the importance of broad kinome screening.
- **A Tool to Combat Resistance:** Its irreversible binding mode and demonstrated clinical activity in patients resistant to ATP-competitive FGFR inhibitors make TAS-120 a valuable agent for overcoming and studying drug resistance.

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